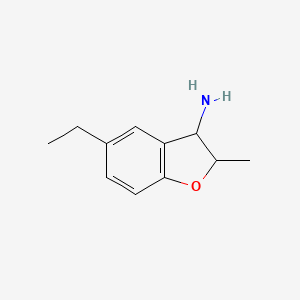
4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a tetrahydronaphthalenone core, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of fluorescent sensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it targets the quorum sensing pathways in bacteria, thereby inhibiting their communication and biofilm formation . In medicinal research, it may interact with neurotransmitter pathways, offering potential therapeutic effects for neurological conditions .
Comparación Con Compuestos Similares
4-Amino-7-chloroquinoline: Known for its use in antimalarial drugs.
4-Amino-7-nitrobenz-2-oxa-1,3-diazole: Used in the development of fluorescent sensors.
Uniqueness: 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one stands out due to its difluoromethoxy group, which imparts unique chemical properties and enhances its potential for various applications. Its ability to inhibit quorum sensing and its potential therapeutic effects make it a compound of significant interest in both research and industry .
Propiedades
Fórmula molecular |
C11H11F2NO2 |
|---|---|
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
4-amino-7-(difluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)16-6-1-2-7-8(5-6)10(15)4-3-9(7)14/h1-2,5,9,11H,3-4,14H2 |
Clave InChI |
VEPBBSLKWKIBHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C(C1N)C=CC(=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)
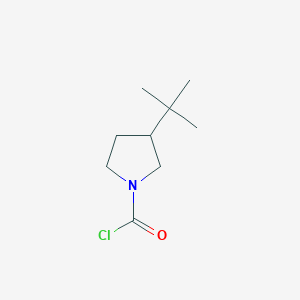
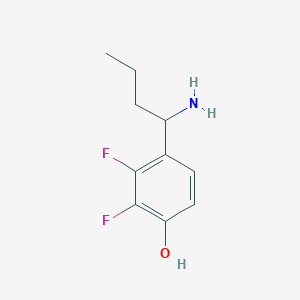
![1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)
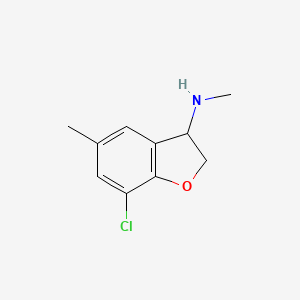
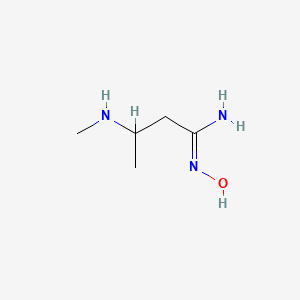

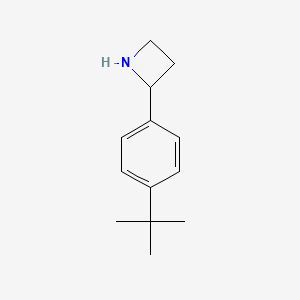
![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)
![4-{[(2-Methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13305965.png)
